(+)-Hydrastine is an isoquinoline alkaloid primarily derived from the plant Hydrastis canadensis, commonly known as goldenseal. Discovered in 1851 by Alfred P. Durand, hydrastine is characterized by its complex chemical structure, which includes multiple methoxy groups and a tetrahydroisoquinoline framework. Its molecular formula is CHNO, with a molar mass of approximately 383.4 g/mol. The compound has garnered attention due to its potential pharmacological properties, including effects on hemostasis and vascular contraction .
Some studies suggest (+)-Hydrastine might possess anti-inflammatory properties. In vitro (performed in a test tube) studies have shown it can inhibit the production of inflammatory mediators (Source: ). However, further research, particularly in vivo (performed in a living organism) studies, is needed to confirm these effects.
(+)-Hydrastine has demonstrated some antimicrobial activity against certain bacteria and fungi in laboratory settings (Source: ). However, the clinical significance of these findings is unclear, and more research is needed to determine its effectiveness against specific pathogens.
The chemical reactivity of (+)-hydrastine includes hydrolysis, which yields hydrastinine, another alkaloid with distinct pharmacological properties. The synthesis of hydrastine typically involves key reactions such as the Passerini reaction for constructing lactonic amide intermediates and reductive amination for installing the N-methyl group . Notably, total synthesis approaches have utilized cascade cyclization techniques to achieve high enantioselectivity .
(+)-Hydrastine exhibits significant biological activity, particularly in the context of hemostasis. It has been shown to reduce capillary permeability, slow blood flow, and induce vascular wall contraction, making it a compound of interest in treating conditions related to bleeding and vascular disorders . Additionally, hydrastine has demonstrated antimicrobial properties and may possess antioxidant effects .
The synthesis of (+)-hydrastine has evolved over the years, with notable methods including:
Research into the interactions of (+)-hydrastine with other compounds has highlighted its potential synergistic effects when combined with other alkaloids or herbal extracts. Studies have indicated that it may enhance or modulate the effects of drugs targeting similar biological pathways, although specific interaction profiles require further investigation for clinical applications .
Several compounds share structural similarities with (+)-hydrastine, each exhibiting unique pharmacological profiles:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| Bicuculline | Isoquinoline Alkaloid | Known for its role as a GABA receptor antagonist |
| Palmatine | Isoquinoline Alkaloid | Exhibits antimicrobial and anti-inflammatory effects |
| Berberine | Isoquinoline Alkaloid | Notable for its metabolic benefits and antimicrobial properties |
| Canadine | Isoquinoline Alkaloid | Investigated for neuroprotective effects |
While these compounds share a common structural framework as isoquinoline alkaloids, (+)-hydrastine is unique due to its specific methoxy substitutions and biological activities related to hemostasis and vascular function .
(+)-Hydrastine was first synthesized during efforts to resolve the racemic mixture of hydrastine, a natural alkaloid discovered in 1851 by Alfred P. Durand in Hydrastis canadensis. Early 20th-century studies by Schmidt and Freund elucidated its molecular structure, while Robinson’s 1931 synthesis attempts laid groundwork for stereochemical differentiation. The enantiomeric separation of hydrastine in the 1950s revealed (+)-hydrastine as a distinct stereoisomer, though it remains less studied than its natural (−)-form.
While (−)-β-hydrastine dominates in Hydrastis canadensis, (+)-hydrastine is rarely found in nature. Isolated reports suggest trace amounts in Corydalis species, though synthetic routes remain the primary source. Goldenseal, native to North America, faces ecological threats, necessitating synthetic production for research.
(+)-Hydrastine [(1S,9R)-β-hydrastine] features two stereocenters at C-1 and C-9, contrasting with the (1R,9S) configuration of (−)-β-hydrastine. The absolute configuration was confirmed via X-ray crystallography and enantioselective synthesis (Fig. 1).
Table 1: Stereochemical Properties of Hydrastine Enantiomers
| Property | (+)-Hydrastine | (−)-β-Hydrastine |
|---|---|---|
| Configuration (C-1/C-9) | 1S,9R | 1R,9S |
| Optical Rotation ([α]D) | +132° (c=1, CHCl₃) | −132° (c=1, CHCl₃) |
| Natural Abundance | Rare | >90% in H. canadensis |
(+)-Hydrastine belongs to phthalide isoquinolines, characterized by a fused isoquinoline-phthalide structure. It shares this class with bicuculline and narcotine (Fig. 2). Unlike tylophorinicine (a phenanthroindolizidine), phthalide isoquinolines exhibit GABAergic modulation.
Berberine: Lacks the phthalide moiety, showing broader antimicrobial activity.
Bicuculline: Structural analog with potent GABAₐ receptor antagonism.
Tylophorinicine: Phenanthroindolizidine with antitumor activity via kinase inhibition.
(+)-Hydrastine functions as a competitive antagonist at bicuculline-sensitive GABA~A~ receptors, directly competing with GABA for binding at the orthosteric site. Structural analyses indicate that its phthalide isoquinoline scaffold facilitates interactions with key residues in the GABA~A~ receptor’s binding pocket, particularly through its cationic nitrogen and lactone functional groups [1] [4]. Electrophysiological studies on guinea pig ileum preparations demonstrate that (+)-hydrastine reduces GABA-activated chloride currents by decreasing channel open frequency and duration, a mechanism consistent with stabilization of the receptor’s closed state [1] [2]. This antagonism is selective for GABA~A~ receptors, as (+)-hydrastine exhibits no activity at GABA~B~ receptors or muscarinic acetylcholine receptors in the same tissue [1] [6].
(+)-Hydrastine demonstrates superior potency to bicuculline across multiple experimental paradigms. In murine convulsant assays, the median convulsive dose (CD~50~) for (+)-hydrastine is 0.16 mg/kg intravenously, compared to 0.32 mg/kg for bicuculline [1] [4]. Binding studies using rat brain membranes reveal an 8-fold greater affinity of (+)-hydrastine for high-affinity GABA~A~ sites (IC~50~ = 2.37 μM) relative to bicuculline (IC~50~ = 19.7 μM) [1]. Functional antagonism, measured by pA~2~ values in isolated ileum, further confirms this disparity (+)-hydrastine: 6.5 vs. bicuculline: 6.1) [1].
Table 1: Comparative Potency of (+)-Hydrastine and Bicuculline
| Parameter | (+)-Hydrastine | Bicuculline |
|---|---|---|
| CD~50~ (mg/kg, i.v.) | 0.16 | 0.32 |
| High-affinity IC~50~ (μM) | 2.37 | 19.7 |
| Low-affinity IC~50~ (μM) | 0.40 | 2.30 |
| pA~2~ (guinea pig ileum) | 6.5 | 6.1 |
The pharmacological activity of hydrastine is highly dependent on stereochemistry. (+)-Hydrastine exhibits 180-fold greater convulsant potency than its (-)-enantiomer in mice, highlighting the critical role of the 1S,9R configuration in receptor interaction [1] [4]. This stereoselectivity extends to binding assays, where the (+)-enantiomer demonstrates nanomolar affinity for GABA~A~ receptors, while the (-)-form shows negligible activity [1]. Molecular modeling suggests that the spatial orientation of the methylenedioxy and methoxy groups in (+)-hydrastine optimizes hydrophobic interactions with receptor subpockets, a feature absent in the (-)-enantiomer [2].
(+)-Hydrastine discriminates between high- and low-affinity GABA~A~ receptor states with notable precision. In rat brain membranes, it inhibits [³H]-muscimol binding to high-affinity sites (IC~50~ = 2.37 μM) and antagonizes GABA-enhanced [³H]-diazepam binding to low-affinity sites (IC~50~ = 0.40 μM) [1] [4]. This dual activity suggests interactions with both α/β and α/γ subunit interfaces, regions critical for benzodiazepine modulation [2]. The compound’s subtype selectivity remains under investigation, though its resistance to picrotoxin inhibition in retinal horizontal cells hints at possible atypical receptor interactions [3].
The proconvulsant effects of (+)-hydrastine arise from its blockade of tonic GABAergic inhibition, leading to unchecked neuronal depolarization. In vivo, this manifests as dose-dependent seizures characterized by myoclonic jerks and tonic-clonic phases [1]. Electrophysiological recordings from hippocampal slices reveal that (+)-hydrastine potentiates NMDA receptor-mediated currents secondary to disinhibition, creating a hyperexcitable network state [2]. Notably, its convulsant potency correlates with blood-brain barrier permeability, as evidenced by rapid onset (≤2 minutes post-injection) in murine models [1].
(+)-Hydrastine maintains remarkable selectivity for GABA~A~ receptors over other neurotransmitter systems. In guinea pig ileum, it shows no antagonism at phaclofen-sensitive GABA~B~ receptors or acetylcholine receptors [1] [6]. However, in locust nicotinic acetylcholine receptors, (+)-hydrastine exhibits noncompetitive inhibition at millimolar concentrations, suggesting species-specific allosteric modulation [5]. This interspecies divergence underscores the compound’s utility in comparative receptor pharmacology while reinforcing its specificity for mammalian GABA~A~ complexes.
Table 2: Receptor Selectivity Profile of (+)-Hydrastine
| Receptor Type | Species | Effect |
|---|---|---|
| GABA~A~ | Rat, Guinea Pig | Competitive Antagonism |
| GABA~B~ | Rat | No Activity |
| Nicotinic Acetylcholine | Locust | Allosteric Inhibition |
| Muscarinic Acetylcholine | Guinea Pig | No Activity |
Irritant